molecular formula C12H13N3 B2774646 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole CAS No. 2195881-61-7

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole

Cat. No. B2774646
CAS RN: 2195881-61-7
M. Wt: 199.257
InChI Key: ACFGTOSAQGQQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The cyclopropyl and 2-methylphenyl groups would likely be introduced in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, along with the attached cyclopropyl and 2-methylphenyl groups. The exact structure would depend on the specific locations of these groups on the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring, which is a region of high electron density and could be involved in various reactions. The cyclopropyl and 2-methylphenyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole, cyclopropyl, and 2-methylphenyl groups. These could affect properties such as the compound’s boiling point, melting point, solubility, and stability .

Scientific Research Applications

Anti-Infective Agents

Background: Most currently marketed drugs contain heterocyclic scaffolds with nitrogen and/or oxygen atoms. 4-Oxadiazoles are an important class of heterocyclic compounds that have gained attention due to their versatility in drug discovery . Among these, 1,2,4-oxadiazoles exhibit promising anti-infective properties.

Applications::

Lesinurad Sodium Intermediate

Background: Lesinurad sodium is a medication used to treat gout. Understanding its synthesis and key intermediates is crucial for drug development.

Key Intermediate: Methyl 2-{[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazole-3-yl]thio} acetate serves as a critical intermediate in the synthesis of lesinurad sodium . Its crystal structure provides insights into its chemical properties.

Conclusion

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole is a versatile compound with applications spanning anti-infective agents, drug intermediates, and other therapeutic areas. Its unique structure and properties continue to inspire scientific exploration and innovation . If you’d like further details or have additional questions, feel free to ask!

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been studied for their potential as anti-infective agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the interest in triazole derivatives in various fields, there could be many possibilities for future research .

properties

IUPAC Name

4-cyclopropyl-1-(2-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-4-2-3-5-12(9)15-8-11(13-14-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGTOSAQGQQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.